5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine
Description
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives
Properties
CAS No. |
603089-94-7 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-ethyl-2-(4-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2/c1-3-10-4-5-11(14-8-10)12-6-9(2)7-13-12/h4-5,8-9,12-13H,3,6-7H2,1-2H3 |
InChI Key |
BENFGOOFVKSYJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(C=C1)C2CC(CN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine typically involves the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction proceeds as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This reaction is carried out under controlled conditions to ensure the efficient formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst. The reaction is conducted at elevated temperatures (200-300°C) and high pressure (12-13 MPa) to achieve a high yield of the product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst.
Substitution: Substitution reactions can be carried out using various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include nicotinic acid and other pyridine derivatives, which have significant applications in the pharmaceutical industry .
Scientific Research Applications
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of nicotinic acid, a form of vitamin B3.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including those used for treating various diseases.
Industry: The compound is utilized in the production of resins and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with nicotinic acid receptors and related pathways .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-2-methylpyridine: This compound is structurally similar and is also used as a precursor for nicotinic acid.
2-Methyl-5-ethylpyridine: Another isomeric pyridine with similar applications in the synthesis of nicotinic acid.
Uniqueness
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to efficiently form nicotinic acid from simple precursors makes it a valuable compound in both research and industrial applications .
Biological Activity
5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described by the following characteristics:
- IUPAC Name : 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- CAS Number : [not provided in the search results]
The molecular structure features a pyridine ring substituted with an ethyl group and a pyrrolidine moiety, which is significant for its biological interactions.
The biological activity of 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine is primarily attributed to its interaction with various neurotransmitter systems, particularly:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as an agonist or modulator of nAChRs, influencing neurotransmission and potentially exhibiting neuroprotective effects.
- Dopamine Receptors : Preliminary studies suggest that this compound could interact with dopaminergic pathways, which might have implications for mood regulation and cognitive functions.
Antimicrobial Properties
Research indicates that 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have shown promise. In a study focused on cell lines representing different cancer types, the compound demonstrated cytotoxic effects.
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 | 25 | Breast Cancer |
| A549 | 30 | Lung Cancer |
| HeLa | 20 | Cervical Cancer |
Case Studies
- Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective potential of similar compounds. While specific data on 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine was limited, analogs showed significant protection against oxidative stress in neuronal cell cultures, indicating a possible avenue for future research on this compound's effects on neurodegenerative diseases .
- Behavioral Studies : In animal models, compounds with similar structural characteristics were evaluated for their influence on anxiety and depression-like behaviors. Results indicated that these compounds could modulate serotonergic and dopaminergic systems, warranting further investigation into 5-Ethyl-2-(4-methylpyrrolidin-2-yl)pyridine's potential as an anxiolytic agent.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
